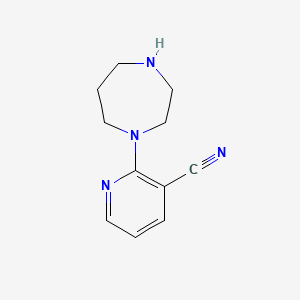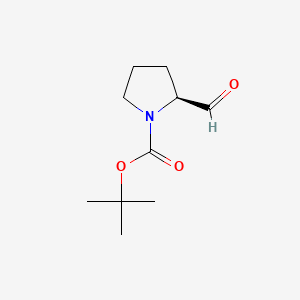
2-(1,4-Diazepan-1-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1,4-Diazepan-1-yl)nicotinonitrile” is a chemical compound with the molecular formula C11H14N4 . It is also known by several synonyms such as 2-1,4-diazepan-1-yl nicotinonitrile, 2-1,4-diazepan-1-yl pyridine-3-carbonitrile, 3-pyridinecarbonitrile,2-hexahydro-1h-1,4-diazepin-1-yl, 2-homopiperazin-1-yl nicotinonitrile, 2-1,4 diazepan-1-yl-nicotinonitrile, 2-1,4-diazaperhydroepinyl pyridine-3-carbonitrile .
Molecular Structure Analysis
The molecular weight of “this compound” is 202.261 g/mol . The InChI Key is KQOHMUWBQXSUAK-UHFFFAOYSA-N . The SMILES representation is C1CNCCN(C1)C2=C(C=CC=N2)C#N .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 202.261 g/mol . The InChI Key is KQOHMUWBQXSUAK-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Structural Studies
1,4-Diazepine derivatives, including those related to 2-(1,4-Diazepan-1-yl)nicotinonitrile, have garnered interest due to their biological and medicinal properties. A study focused on the synthesis, crystal structure, and docking studies of 1,4-diazepine derivatives, demonstrating their potential as drug molecules. The compounds were characterized by X-ray crystallographic methods and showed inhibition at the active site of the target protein (Velusamy et al., 2015).
Antimalarial Applications
Research on 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives, which are structurally related to this compound, has shown their effectiveness as falcipain-2 inhibitors. These compounds exhibited significant in vitro inhibitory activity against the falcipain-2 enzyme, an important target in the malaria parasite (Mahesh et al., 2014).
Anti-tubercular Activity
A series of compounds, including ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives, were synthesized and evaluated for their anti-tubercular activity. Among these compounds, certain derivatives exhibited moderate to very good activity against Mycobacterium tuberculosis strains (Naidu et al., 2016).
Anticancer Research
Research into 1,4-diazepine derivatives has also extended into anticancer applications. A study on 1,4-diazepine derivatives demonstrated their potential as antimicrobial and anticancer agents, with specific compounds showing significant activity against cancer cell lines (Verma et al., 2015).
Synthesis and Catalytic Applications
Nickel(ii) complexes of 1,4-diazepane derivatives have been studied for their catalytic efficiency in hydroxylation reactions. These complexes demonstrated high total turnover numbers and product/bond selectivity, showcasing the potential of 1,4-diazepane compounds in catalytic applications (Sankaralingam et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-9-10-3-1-5-14-11(10)15-7-2-4-13-6-8-15/h1,3,5,13H,2,4,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOHMUWBQXSUAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381492 |
Source


|
| Record name | 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352018-97-4 |
Source


|
| Record name | 2-(Hexahydro-1H-1,4-diazepin-1-yl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352018-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)











